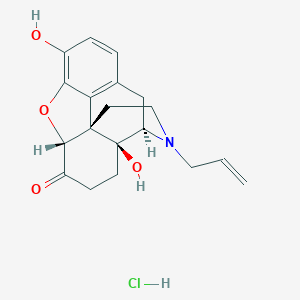

ナロキソン塩酸塩

説明

Synthesis Analysis

The synthesis of naloxone hydrochloride involves complex chemical processes. A notable study in the series of morphinans detailed the preparation of (+)-naloxone from (+)-7-bromodihydrocodeinone dimethyl ketal, achieving a final product through eight steps and excluding enantiomeric contamination, resulting in a compound with minimal activity compared to its (-)-enantiomer (Iijima et al., 1978).

Molecular Structure Analysis

The molecular structure of naloxone hydrochloride, as determined through high-resolution laboratory X-ray powder diffraction, reveals that it crystallizes in the orthorhombic space group with specific lattice parameters. Its crystal structure forms one-dimensional chains via hydrogen bonds, showcasing its complex molecular architecture (Sugimoto et al., 2007).

Chemical Reactions and Properties

Naloxone hydrochloride's chemical properties, particularly its reactivity as an opioid antagonist, are central to its utility in scientific and medical contexts. It has been shown to reverse the effects of opioids without producing agonist effects, making it a unique and valuable chemical for various applications, including the management of opioid overdose and its use in research on opioid receptors and their antagonists (Evans et al., 1973).

科学的研究の応用

オピオイド過剰摂取の逆転

ナロキソン塩酸塩は、オピオイド化合物の結合を競合的に阻害するために使用できる、μオピオイド受容体の急速作用性逆アゴニストです . これは、オピオイド過剰摂取を逆転させるように設計された健康システムの主要なコンポーネントです . この文脈におけるナロキソンの有効性は十分に文書化されています .

ハームリダクション介入

ナロキソンベースの介入は、より広範なハームリダクション戦略の一部です。 これらの介入は、トレーニングを受けた傍観者とトレーニングを受けていない傍観者の社会的アイデンティティを強化し、介入のスキル移転と社会的ネットワークへの介入の普及に必要な条件を作り出すように設計されています .

過剰摂取による死亡の減少

ナロキソンの使用は、過剰摂取による死亡の減少に関連付けられています。 これは、介入の成功に寄与する文脈とメカニズムに焦点を当てたナロキソンベースの介入の実施を通じて達成されます .

心原性ショックの逆転

ナロキソンは、心原性ショックを逆転させる可能性について検討されてきました . この用途は依然として研究段階であり、その有効性を確認するにはさらなる研究が必要です。

解離性障害と摂食障害の治療

解離性障害と摂食障害の治療におけるナロキソンの使用に関する研究が進められています . 結果は有望ですが、この分野ではさらなる研究が必要です。

術後痛の潜在的感受性予防

ナロキソンは、術後痛の潜在的感受性を予防する可能性について研究されています . これにより、術後ケアと疼痛管理に大きな影響を与える可能性があります。

作用機序

Target of Action

Naloxone hydrochloride primarily targets the μ-opioid receptors (MOR) . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are the primary targets of most opioid drugs and play a crucial role in pain relief, reward, and addictive behaviors .

Mode of Action

Naloxone hydrochloride acts as an inverse agonist at the μ-opioid receptors . It works by competitively displacing opioid agonists at these receptors . This action results in the rapid removal of any other drugs bound to these receptors .

Biochemical Pathways

The primary biochemical pathway affected by naloxone hydrochloride is the opioid receptor pathway . By acting as an inverse agonist at the μ-opioid receptors, naloxone hydrochloride prevents the activation of these receptors by opioid drugs. This action disrupts the normal functioning of the pathway, leading to a reversal of the effects of the opioids .

Pharmacokinetics

Naloxone hydrochloride is rapidly eliminated due to high clearance, with a half-life of 60–120 minutes . It is primarily administered via intravenous, intramuscular, and intranasal routes . The nasal route is often preferred for take-home naloxone, with a bioavailability of about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular naloxone in overdose victims .

Result of Action

The primary molecular effect of naloxone hydrochloride is the reversal of opioid-induced respiratory depression, sedation, and hypotension . At the cellular level, naloxone hydrochloride prevents or reverses the effects of opioids, including life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils .

Action Environment

Environmental factors can influence the action of naloxone hydrochloride. Pharmacists should continue to emphasize the importance of appropriate storage of naloxone kits to ensure optimal efficacy .

生化学分析

Biochemical Properties

Naloxone hydrochloride acts by competitively displacing opioid agonists at the μ-opioid receptor (MOR) . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Cellular Effects

Naloxone hydrochloride has a high affinity for μ-opioid receptors, where it acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . It can quickly restore normal breathing to a person if their breathing has slowed or stopped because of an opioid overdose .

Molecular Mechanism

It attaches to opioid receptors and reverses and blocks the effects of other opioids .

Temporal Effects in Laboratory Settings

Naloxone hydrochloride is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Dosage Effects in Animal Models

In animal models, the effects of Naloxone hydrochloride vary with different dosages . Initial parenteral doses of 0.4–0.8 mg are usually sufficient to restore breathing after heroin overdose . Fentanyl overdoses likely require higher doses of naloxone .

Metabolic Pathways

The metabolism of Naloxone hydrochloride was explored in the seventies. The formation of its major metabolite, naloxone-3-glucuronide (N3G), at that time considered to be by the liver, was rapid .

Transport and Distribution

Major routes for administration of Naloxone hydrochloride are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular naloxone in overdose victims .

Subcellular Localization

The subcellular localization of Naloxone hydrochloride is primarily at the μ-opioid receptors, which are G protein-coupled receptors located at the cell surface . By binding to these receptors, Naloxone hydrochloride can exert its effects at the cellular level .

特性

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDIGOSVORSAK-STHHAXOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

465-65-6 (Parent) | |

| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70957097 | |

| Record name | Naloxone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532915 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

357-08-4 | |

| Record name | Naloxone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

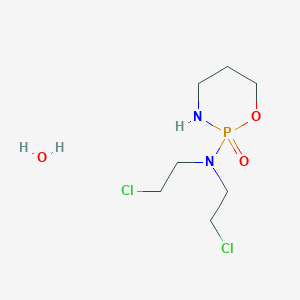

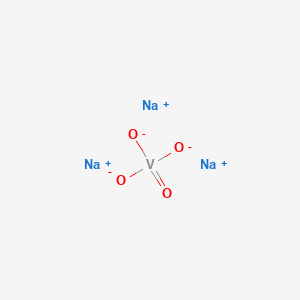

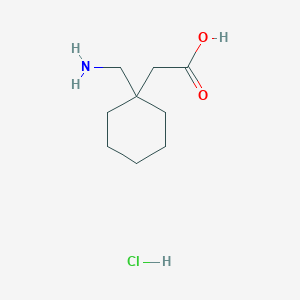

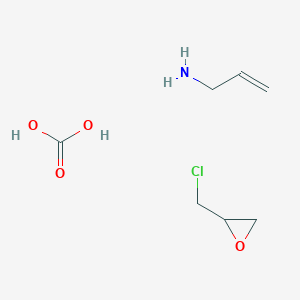

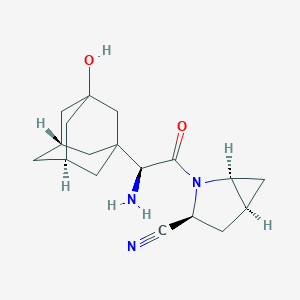

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

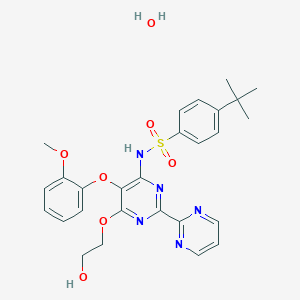

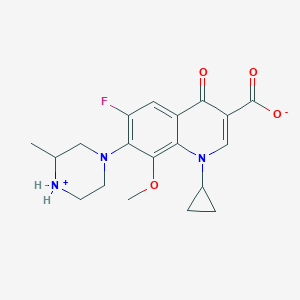

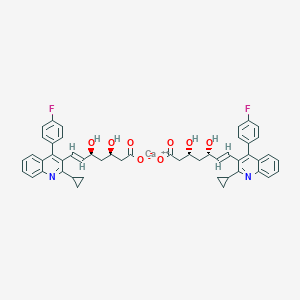

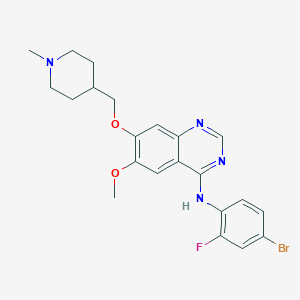

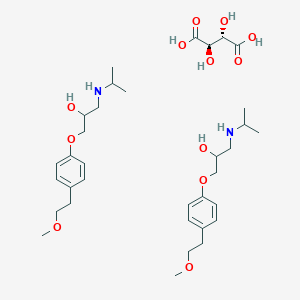

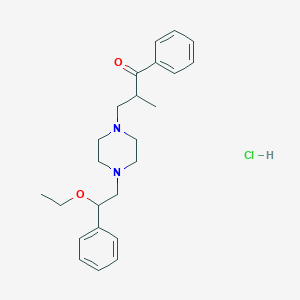

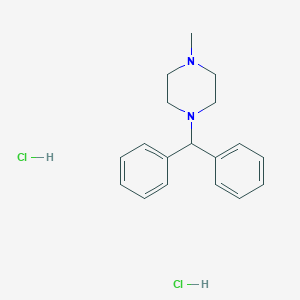

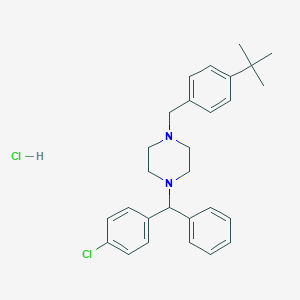

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。